molecular formula C20H23N3O4S B14932887 methyl 2-({[1-(2-methoxyethyl)-1H-indol-6-yl]carbonyl}amino)-5-(propan-2-yl)-1,3-thiazole-4-carboxylate

methyl 2-({[1-(2-methoxyethyl)-1H-indol-6-yl]carbonyl}amino)-5-(propan-2-yl)-1,3-thiazole-4-carboxylate

Cat. No.: B14932887
M. Wt: 401.5 g/mol
InChI Key: PATFSEFUTKKTBF-UHFFFAOYSA-N
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Description

Methyl 2-({[1-(2-methoxyethyl)-1H-indol-6-yl]carbonyl}amino)-5-(propan-2-yl)-1,3-thiazole-4-carboxylate is a heterocyclic compound featuring a thiazole core substituted with a propan-2-yl group at position 5 and a methyl carboxylate at position 2. The indole moiety at position 2 is further modified with a 2-methoxyethyl group.

Properties

Molecular Formula

C20H23N3O4S

Molecular Weight

401.5 g/mol

IUPAC Name

methyl 2-[[1-(2-methoxyethyl)indole-6-carbonyl]amino]-5-propan-2-yl-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C20H23N3O4S/c1-12(2)17-16(19(25)27-4)21-20(28-17)22-18(24)14-6-5-13-7-8-23(9-10-26-3)15(13)11-14/h5-8,11-12H,9-10H2,1-4H3,(H,21,22,24)

InChI Key

PATFSEFUTKKTBF-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(N=C(S1)NC(=O)C2=CC3=C(C=C2)C=CN3CCOC)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-({[1-(2-methoxyethyl)-1H-indol-6-yl]carbonyl}amino)-5-(propan-2-yl)-1,3-thiazole-4-carboxylate involves multiple steps. One common method includes the reaction of indole derivatives with thiazole carboxylates under specific conditions. For instance, the reaction of indole-3-carboxylates with thiazole derivatives in the presence of catalysts like SnCl₂ and NaOAc in THF can yield the desired compound . The methylation of intermediates using methyl iodide (MeI) is also a crucial step in the synthesis .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-({[1-(2-methoxyethyl)-1H-indol-6-yl]carbonyl}amino)-5-(propan-2-yl)-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophilic substitution reactions can occur at the indole or thiazole rings, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: H₂O₂, KMnO₄, and other oxidizing agents under acidic or basic conditions.

    Reduction: NaBH₄, LiAlH₄, and catalytic hydrogenation.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of bases or acids.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated or carboxylated derivatives, while reduction can yield amine or alcohol derivatives.

Scientific Research Applications

Methyl 2-({[1-(2-methoxyethyl)-1H-indol-6-yl]carbonyl}amino)-5-(propan-2-yl)-1,3-thiazole-4-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of methyl 2-({[1-(2-methoxyethyl)-1H-indol-6-yl]carbonyl}amino)-5-(propan-2-yl)-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. The compound may exert its effects through the inhibition of specific enzymes, interference with DNA replication, or modulation of signaling pathways involved in cell proliferation and apoptosis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a comparative analysis based on structural motifs and methodologies described in the literature.

Table 1: Structural and Functional Comparison

Compound Class Key Features Biological/Functional Relevance Reference
Nitroimidazole derivatives 1,2-Dimethyl-5-nitro-1H-imidazole core with aryl/alkyl substituents Antimicrobial, antiparasitic activity
Arylethanol derivatives Ethanol backbone linked to aromatic systems via carbonyl groups Potential enzyme inhibitors
Target compound Thiazole-indole hybrid with methoxyethyl and isopropyl groups Hypothesized kinase/modulator activity Not available

Key Observations:

Nitroimidazole vs. Thiazole-Indole Hybrids : Nitroimidazole derivatives (e.g., those in ) are well-documented for antimicrobial applications due to their nitro group’s redox activity. In contrast, the thiazole-indole scaffold in the target compound lacks a nitro group but incorporates a methoxyethyl side chain, which may enhance solubility or receptor binding .

Synthetic Methodologies: The TDAE (tetrakis(dimethylamino)ethylene) method described in is used for coupling chloromethyl-substituted imidazoles with carbonyl derivatives.

Structural Analysis Tools: emphasizes the role of SHELX software in crystallographic refinement.

Recommendations for Future Studies

Synthesis Optimization : Adapt TDAE or similar methodologies (as in ) to construct the thiazole-indole scaffold.

Crystallographic Analysis: Employ SHELX-based refinement (as noted in ) to resolve 3D structure and intermolecular interactions.

Bioactivity Screening: Prioritize assays against kinase families or microbial targets, given structural parallels to known bioactive heterocycles.

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